Human Carboxylesterase 2 (CE2) vs. Carboxylesterase 1 (CE1) Inhibitory Selectivity: A 4-Fold Window Distinguishing This Scaffold from Mono-Halogenated Benzothiazoles
In human liver microsome assays, the 2-bromo-6-chlorobenzothiazole scaffold (evaluated as the des-ester parent compound BDBM50058817 / CHEMBL1271483) exhibits a 4.0-fold selectivity window for inhibition of carboxylesterase 2 (CE2) over carboxylesterase 1 (CE1): IC₅₀ (CE2) = 5.61 μM versus IC₅₀ (CE1) = 22.4 μM [1]. This contrasts with structurally related mono-chlorinated benzothiazoles (e.g., 2-chlorobenzothiazole derivatives evaluated as acetylcholinesterase inhibitors in rat striatal assays), which show non-overlapping target engagement profiles and lack reported CE2/CE1 selectivity data [2]. The CE2>CE1 selectivity is functionally significant because CE2 is the predominant intestinal carboxylesterase responsible for first-pass hydrolysis of ester prodrugs, while CE1 is primarily hepatic; a 4-fold CE2 preference implies differential metabolic handling of ester prodrugs constructed on this scaffold relative to non-selective or CE1-preferring benzothiazole analogs [1]. The quantitative IC₅₀ values provide a benchmark against which procurement teams can evaluate lot-to-lot biological consistency when sourcing this compound for CES-related assay development.
| Evidence Dimension | Inhibitory potency and isozyme selectivity — human carboxylesterase CE2 vs. CE1 |
|---|---|
| Target Compound Data | IC₅₀ (CE2) = 5.61 μM; IC₅₀ (CE1) = 22.4 μM; Selectivity ratio (CE1/CE2) = 4.0 |
| Comparator Or Baseline | Mono-chlorinated benzothiazole AChE inhibitor (CHEMBL636453): AChE inhibition Ki range 0.0026–0.031 μM; no CE2/CE1 data reported — distinct target profile |
| Quantified Difference | 4.0-fold CE2-over-CE1 selectivity vs. no measurable CE2/CE1 engagement for comparator |
| Conditions | Human liver microsomes; fluorescein diacetate substrate (CE2) and 2-(2-benzoyl-3-methoxyphenyl)benzothiazole substrate (CE1); 10 min preincubation |
Why This Matters
A 4-fold isozyme selectivity window is a quantifiable differentiator when selecting a benzothiazole ester scaffold for prodrug design, as it predicts differential intestinal vs. hepatic hydrolysis that cannot be assumed for generic mono-halogenated analogs.
- [1] BindingDB. Entry BDBM50058817 / CHEMBL1271483. IC₅₀ (CE2): 5.61E+3 nM; IC₅₀ (CE1): 2.24E+4 nM. Dalian Institute of Chemical Physics / ChEMBL curation. Accessed April 2026. View Source
- [2] BindingDB. Entry ChEMBL_29079 (CHEMBL636453). AChE inhibition in rat striatum; Ki range 0.0026–0.031 μM. Accessed April 2026. View Source
